N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 895470-80-1
VCID: VC8448547
InChI: InChI=1S/C15H10ClFN2O3S3/c16-13-6-5-12(24-13)11-7-23-15(18-11)19-14(20)8-25(21,22)10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,19,20)
SMILES: C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Molecular Formula: C15H10ClFN2O3S3
Molecular Weight: 416.9 g/mol

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide

CAS No.: 895470-80-1

Cat. No.: VC8448547

Molecular Formula: C15H10ClFN2O3S3

Molecular Weight: 416.9 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide - 895470-80-1

Specification

CAS No. 895470-80-1
Molecular Formula C15H10ClFN2O3S3
Molecular Weight 416.9 g/mol
IUPAC Name N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Standard InChI InChI=1S/C15H10ClFN2O3S3/c16-13-6-5-12(24-13)11-7-23-15(18-11)19-14(20)8-25(21,22)10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,19,20)
Standard InChI Key CPOQYGCDLUUTRZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Canonical SMILES C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl

Introduction

This compound is a synthetic organic molecule that likely belongs to the class of heterocyclic compounds containing thiazole and thiophene moieties. These structural motifs are commonly associated with biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a sulfonamide group suggests potential pharmacological relevance.

Structural Features

The molecular structure of the compound consists of:

  • Thiazole ring: Known for its role in bioactivity due to its electron-rich nature.

  • Thiophene ring: Often used in medicinal chemistry for enhancing lipophilicity and bioavailability.

  • Sulfonamide group: Frequently found in drugs with antibacterial or enzyme-inhibitory activity.

  • Fluorobenzene moiety: Fluorine atoms can improve metabolic stability and binding affinity in drug molecules.

Synthesis

While specific synthetic pathways for this compound are unavailable, similar compounds are typically synthesized via:

  • Formation of thiazole derivatives: Using cyclization reactions involving thiourea and α-haloketones.

  • Introduction of thiophene substituents: Via halogenation or coupling reactions.

  • Sulfonamide functionalization: Through sulfonyl chloride intermediates reacting with amines or acetamides.

Antimicrobial Activity

Compounds containing thiazole and sulfonamide groups have been reported to exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Anti-inflammatory Effects

Sulfonamide derivatives have been explored as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways.

Analytical Characterization

To confirm the identity and purity of such compounds, standard techniques are employed:

  • NMR Spectroscopy: For elucidating the molecular structure.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: For identifying functional groups.

  • Elemental Analysis: To verify the composition.

Future Directions

Research into this compound could involve:

  • Molecular Docking Studies: To predict interactions with biological targets.

  • In Vitro Assays: Evaluating antimicrobial, anticancer, or anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Studies: To optimize pharmacological properties.

If you have access to additional databases or require assistance with a specific aspect of this compound, feel free to provide further details!

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